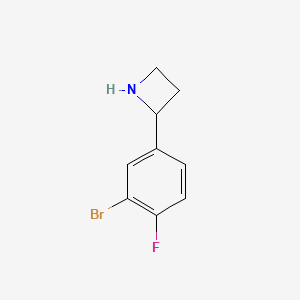
2-(3-Bromo-4-fluorophenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-fluorophenyl)azetidine is a chemical compound with the molecular formula C9H9BrFN. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed reactions are common in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions
2-(3-Bromo-4-fluorophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include organoboron compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and organoboron reagents under mild conditions.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .
科学的研究の応用
2-(3-Bromo-4-fluorophenyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of polymers with unique properties, such as antibacterial and antimicrobial coatings.
Biological Research: Investigated for its potential in non-viral gene transfection and CO2 adsorption.
作用機序
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive intermediates in various chemical reactions, facilitating the formation of new bonds and functional groups . The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or materials science .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with different chemical properties and applications.
Uniqueness
2-(3-Bromo-4-fluorophenyl)azetidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other azetidines .
特性
分子式 |
C9H9BrFN |
|---|---|
分子量 |
230.08 g/mol |
IUPAC名 |
2-(3-bromo-4-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H9BrFN/c10-7-5-6(1-2-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
InChIキー |
IKLOVLFZKJAVLB-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C2=CC(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


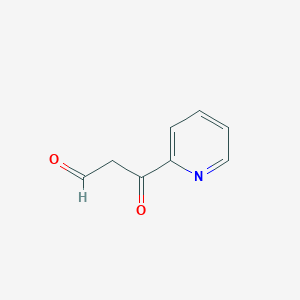
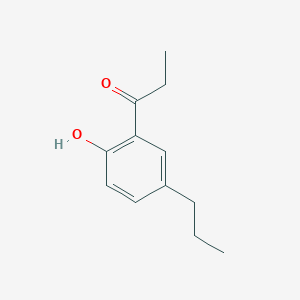
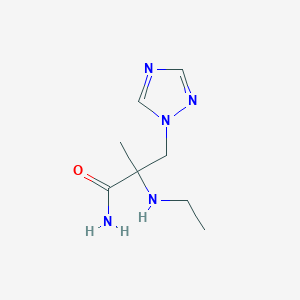
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
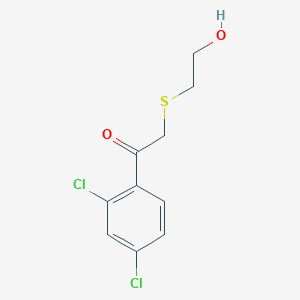

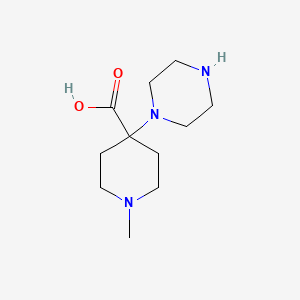
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
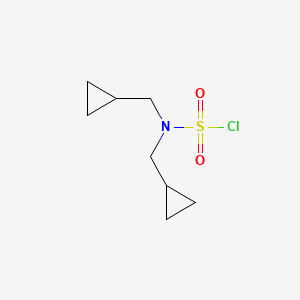
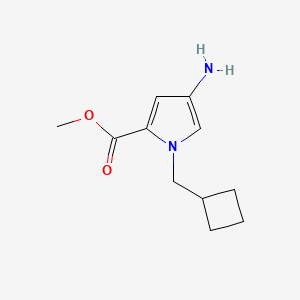
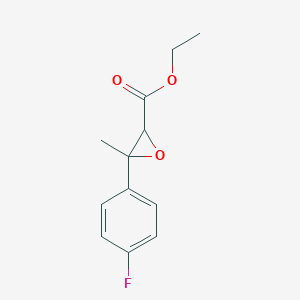
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
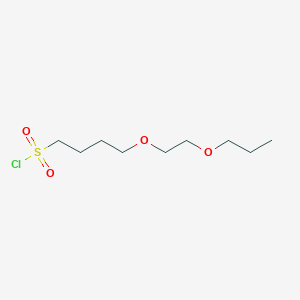
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)
